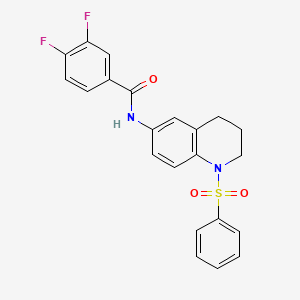

3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-19-10-8-16(14-20(19)24)22(27)25-17-9-11-21-15(13-17)5-4-12-26(21)30(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSZQWSPPVGHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Construction via Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction remains a cornerstone for tetrahydroquinoline synthesis. As demonstrated in the total synthesis of tetrahydroisoquinoline (THIQ) alkaloids, this method involves cyclization of β-arylethylamides using Lewis acids such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the target compound, the sequence begins with:

Formation of β-arylethylamide precursor :

Sulfonylation at the 1-position :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | POCl₃, 80°C, 6 hr | 78 | 95 |

| Sulfonylation | PhSO₂Cl, TEA, DCM, 0°C | 92 | 98 |

Diastereoselective [4 + 2] Annulation for Tetrahydroquinoline Formation

A modern approach adapted from employs a catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes:

Synthesis of p-QMs :

- Oxidative generation from 2-(phenylsulfonyl)aniline derivatives using MnO₂ in acetonitrile.

Annulation with cyanoalkenes :

Deprotection and functionalization :

- Removal of the tosyl group via hydrolysis (H₂SO₄, H₂O) followed by benzamide coupling (see Section 4).

Advantages :

- Avoids harsh cyclization conditions.

- Enables precise stereocontrol at C-4 of the tetrahydroquinoline.

Friedländer Synthesis for Rapid Tetrahydroquinoline Assembly

The Friedländer quinoline synthesis, modified for tetrahydro derivatives, offers a one-pot route:

Condensation of aminoketones :

- Reacting 3,4-difluorophenylacetonitrile with 4-fluorocyclohexanone in ethanol under acidic conditions (HCl, reflux) forms the tetrahydroquinoline skeleton.

Post-cyclization sulfonylation :

Limitations :

- Requires stoichiometric acid, complicating scale-up.

- Limited functional group tolerance due to harsh reaction conditions.

Benzamide Coupling Strategies

The final step across all routes involves coupling 3,4-difluorobenzoyl chloride with the sulfonylated tetrahydroquinoline amine:

Schotten-Baumann reaction :

Carbodiimide-mediated coupling :

Comparative Analysis :

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Schotten-Baumann | 0°C, NaOH, CH₂Cl₂ | 84 | 2 hr |

| EDC/HOBt | 25°C, DMF | 91 | 12 hr |

Optimization Challenges and Solutions

Regioselectivity in sulfonylation :

Purification of polar intermediates :

Scale-up limitations :

- The [4 + 2] annulation route is amenable to gram-scale synthesis (93% yield reported in), whereas Bischler–Napieralski cyclization suffers from POCl₃ handling challenges above 100 g.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fluorinated structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Biologically, 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new treatments.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Fluoro vs. Chloro Substitutions

- 3-Chloro-N-(1-(4-Fluorophenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS 946212-08-4): Replaces 3,4-difluoro with a single chloro substituent. The chloro group increases molecular weight (444.91 g/mol) and may reduce metabolic clearance compared to fluorine. However, fluorine’s electronegativity often enhances binding affinity .

- 2,4-Difluoro-N-(1-(4-Fluorophenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide (IC50 <1 μM for RORγ): Features a benzenesulfonamide instead of benzamide. The sulfonamide group may alter hydrogen-bonding interactions with receptors .

Heterocyclic Sulfonyl Groups

- 3,4-Difluoro-N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide: Substitutes phenylsulfonyl with thiophen-2-ylsulfonyl.

Modifications on the Tetrahydroquinoline Scaffold

Sulfonyl Group Variations

- 2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide (CAS 946212-78-8): Incorporates a 4-methoxybenzenesulfonyl group.

- N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2,6-Difluorobenzamide (CAS 946246-07-7): Replaces sulfonyl with benzoyl, shifting from a sulfonamide to an amide linkage. This reduces electron-withdrawing effects, which may weaken receptor binding .

Oxo and Alkyl Substituents

- 2-[(Difluoromethyl)Sulfanyl]-N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydro-6-Quinolinyl)Benzamide: The 2-oxo group introduces a ketone, altering the scaffold’s conformation. The ethyl substituent may enhance lipophilicity but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Key Trends :

- Chloro substitution increases logP and metabolic stability but reduces solubility.

- Methoxy groups improve solubility at the cost of metabolic stability.

Biological Activity

3,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of tetrahydroquinoline derivatives known for their diverse pharmacological properties.

The compound functions primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in the regulation of Th17 cells associated with autoimmune diseases. By inhibiting RORγt activity, the compound may reduce the inflammatory response linked to conditions like psoriasis and rheumatoid arthritis .

Pharmacokinetics

Research indicates that 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits significant bioavailability. In studies conducted on animal models, it demonstrated an oral bioavailability of approximately 48.1% in mice and 32.9% in rats, showcasing its potential for therapeutic use with lower dosing requirements compared to similar compounds .

Efficacy in Disease Models

The compound has been tested in various disease models:

- Psoriasis : It effectively treated psoriasis in murine models at lower doses without adverse effects after two weeks of administration.

- Rheumatoid Arthritis : The compound showed promising results as a treatment option in mouse models for rheumatoid arthritis, matching or exceeding the therapeutic effects of existing treatments at reduced dosages .

Comparative Studies

To better understand its efficacy and safety profile, comparative studies have been conducted against other known compounds. The following table summarizes key findings from these studies:

| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Efficacy in Psoriasis | Efficacy in Rheumatoid Arthritis |

|---|---|---|---|---|

| 3,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | 48.1% | 32.9% | Effective at low doses | Effective at low doses |

| GSK2981278 | 6.2% | 4.1% | Less effective | Less effective |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Autoimmune Diseases : A study published in November 2024 highlighted the compound's role as an orally bioavailable candidate for treating Th17-mediated autoimmune diseases. It demonstrated superior bioavailability and efficacy compared to GSK2981278 .

- Radical Phenylsulfonyl Difluoromethylation : Research on related phenylsulfonyl compounds indicated that modifications could enhance biological activity through improved reactivity and selectivity in biochemical pathways .

Q & A

Q. What are the optimized synthetic routes for 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols starting from tetrahydroquinoline precursors. Key steps include:

- Sulfonylation : Reacting the tetrahydroquinoline core with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Benzamide Coupling : Using 3,4-difluorobenzoic acid activated via EDCI/HOBt or similar coupling reagents to introduce the benzamide moiety .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the final product. Yields can be optimized by controlling temperature (0–25°C) and reaction time (12–24 hrs) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine positions, sulfonyl group integration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, S, and F .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with mono-/di-fluoro, chloro, or bromo groups at the 3,4-positions of the benzamide ring .

- In Vitro Assays : Test analogs against target enzymes (e.g., PTP1B or RORγ) using:

- Data Correlation : Use computational tools (e.g., molecular docking) to link electronic effects of fluorine with binding affinity .

Q. What methodologies are recommended for identifying and validating the primary biological targets of this compound?

Methodological Answer:

- Target Screening :

- Mechanistic Validation :

Q. How should researchers address contradictions in reported biological activity data across different experimental models?

Methodological Answer:

- Variable Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms, incubation times). For example:

- Meta-Analysis : Aggregate data from multiple studies (e.g., fluorinated vs. non-fluorinated analogs) to identify trends .

- Orthogonal Assays : Validate key findings using independent methods (e.g., SPR for binding affinity alongside functional assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.